molecular formula C12H14N2 B13070370 Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine

Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine

Cat. No.: B13070370
M. Wt: 186.25 g/mol
InChI Key: BOUVXQUNQULIKV-UHFFFAOYSA-N
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Description

Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine is a compound that features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle. Pyrrole and its derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine typically involves the condensation of a pyrrole derivative with a suitable amine. One common method includes the reaction of 3-(1H-pyrrol-1-yl)benzaldehyde with methylamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine is unique due to the presence of both a pyrrole ring and a methylamine group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

N-methyl-1-(3-pyrrol-1-ylphenyl)methanamine

InChI

InChI=1S/C12H14N2/c1-13-10-11-5-4-6-12(9-11)14-7-2-3-8-14/h2-9,13H,10H2,1H3

InChI Key

BOUVXQUNQULIKV-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CC=C1)N2C=CC=C2

Origin of Product

United States

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